molecular formula C17H15BrO2 B2421737 (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 358343-56-3

(2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No. B2421737
CAS RN: 358343-56-3
M. Wt: 331.209
InChI Key: RNBTZCMKABTPIL-IZZDOVSWSA-N
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Description

“(2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C16H13BrO2 . It’s a type of chalcone derivative, which are known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a central enone moiety (prop-2-en-1-one) flanked by a 3-bromophenyl group and a 4-ethoxyphenyl group . This structure is likely to influence its physical and chemical properties, as well as its potential biological activities.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.18 . The density is predicted to be 1.378±0.06 g/cm3, and the boiling point is predicted to be 450.5±45.0 °C . Unfortunately, the melting point, flash point, and other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Nonlinear Optical Properties

  • Third-order Nonlinear Optical Studies : A study by Mathew et al. (2019) examined the nonlinear optical properties of a related chalcone derivative using the Z-scan technique and density functional theory (DFT) methods. This research is significant for understanding the potential applications of such compounds in nonlinear optical devices (Mathew, Salian, Joe, & Narayana, 2019).
  • Vibrational Spectroscopy for NLO Device Fabrication : Singh et al. (2019) characterized the same compound for its potential in nonlinear optical (NLO) device applications. Their findings, based on experimental and theoretical techniques, suggest that the compound is a promising candidate for NLO materials (Singh et al., 2019).

Molecular Structure and Crystal Packing

  • Crystal Structure Analysis : Research by Fun et al. (2008) detailed the molecular and crystal structure of the compound. This information is vital for understanding its physical and chemical properties (Fun, Patil, Dharmaprakash, & Chantrapromma, 2008).

Potential for Semiconductor Devices

  • Charge Transport Properties : Shkir et al. (2019) explored the charge transport properties of similar chalcone derivatives. Their findings are essential for potential applications in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Biological Applications

  • Antiviral Potential : A study by Almeida-Neto et al. (2020) explored the potential interactions of chalcones with protein targets in SARS-CoV-2, suggesting possible antiviral applications (Almeida-Neto et al., 2020).
  • Chemical, Physical, and Biological Assets : Vasanthi et al. (2020) investigated a chalcone derivative's various properties, including its antibacterial, antifungal, and antioxidant activities (Vasanthi, Jonathan, Sathya, Revathi, & Usha, 2020).

Future Directions

This compound, like other chalcones, may have potential applications in various fields due to its structural features . For instance, it could be investigated for potential biological activities, such as antimicrobial or anticancer effects. Additionally, its physical and chemical properties could be further studied to understand its reactivity and potential uses in chemical synthesis.

properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO2/c1-2-20-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(18)12-13/h3-12H,2H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBTZCMKABTPIL-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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